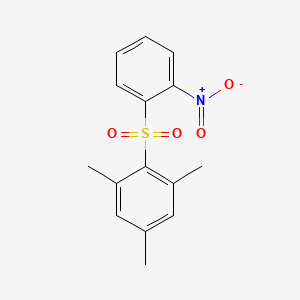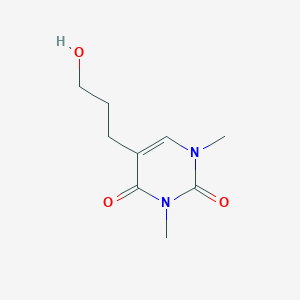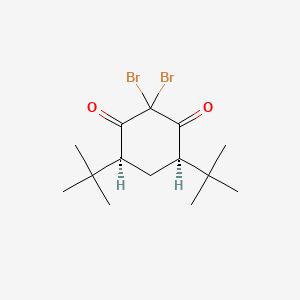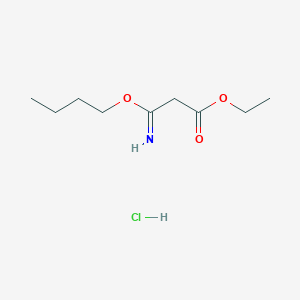
4-Aminobenzoic acid;benzyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;benzyl carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and benzyl carbamimidothioateIt is a white solid that is slightly soluble in water and is commonly found in nature . Benzyl carbamimidothioate, on the other hand, is a compound that contains a benzyl group attached to a carbamimidothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or by the Hoffman degradation method . Benzyl carbamimidothioate is produced through the reaction of benzyl chloride with thiourea, followed by hydrolysis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Benzyl carbamimidothioate can undergo:
Hydrolysis: It can be hydrolyzed to form benzylamine and carbon disulfide.
Substitution: It can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation of 4-Aminobenzoic Acid: 4-Nitrobenzoic acid.
Reduction of 4-Aminobenzoic Acid: 4-Aminobenzyl alcohol.
Hydrolysis of Benzyl Carbamimidothioate: Benzylamine and carbon disulfide.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Medicine: PABA is used in sunscreen formulations and as a dietary supplement.
Industry: Used in the production of specialty azo dyes and crosslinking agents.
Benzyl carbamimidothioate is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Benzyl carbamimidothioate exerts its effects through its ability to react with various electrophiles, forming substituted derivatives that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic Acid: An oxidized form of 4-aminobenzoic acid.
4-Aminobenzyl Alcohol: A reduced form of 4-aminobenzoic acid.
Benzylamine: A hydrolysis product of benzyl carbamimidothioate.
Uniqueness
4-Aminobenzoic acid is unique due to its role as an intermediate in folate synthesis and its widespread occurrence in nature . Benzyl carbamimidothioate is unique due to its reactivity with electrophiles and its use as a precursor in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
60834-54-0 |
|---|---|
Molekularformel |
C15H17N3O2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-aminobenzoic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H7NO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
VAKFBMAHTFAWKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)


![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)

![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

